molecular formula C10H15N B6206949 N,3-diethylaniline CAS No. 101415-17-2

N,3-diethylaniline

Cat. No.: B6206949
CAS No.: 101415-17-2
M. Wt: 149.2
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Description

N,3-diethylaniline is an organic compound with the molecular formula C10H15N. It is a colorless to yellowish liquid with an aniline-like odor. This compound is used as an intermediate in the production of dyes, pharmaceuticals, and other chemicals. It is also known for its role as a reaction catalyst and a reducing agent in organic synthesis .

Biochemical Analysis

Biochemical Properties

N,3-diethylaniline plays a significant role in biochemical reactions, particularly in the context of its biodegradation. It interacts with various enzymes and proteins involved in the oxidative degradation pathways. For instance, dioxygenase enzymes catalyze the initial oxidation of this compound to form catechol derivatives. These derivatives are further processed through ortho- or meta-cleavage pathways, leading to the formation of central intermediates that enter the tricarboxylic acid cycle . The interactions between this compound and these enzymes are crucial for its breakdown and subsequent assimilation into cellular metabolism.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In microbial cells, it can induce the expression of genes encoding for oxidative enzymes, thereby enhancing the cell’s ability to degrade aromatic compounds. This compound can also influence cell signaling pathways by modulating the activity of transcription factors involved in stress response and metabolic regulation. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key biochemical pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme activation or inhibition. The compound binds to the active site of dioxygenase enzymes, facilitating the incorporation of molecular oxygen into the aromatic ring. This binding interaction is critical for the initial step of the oxidative degradation pathway. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the synthesis of enzymes involved in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under aerobic conditions, allowing for its sustained degradation by microbial communities. Under anaerobic conditions, this compound is recalcitrant and shows minimal degradation. Long-term studies have demonstrated that the presence of this compound can lead to adaptive responses in microbial populations, enhancing their capacity to metabolize aromatic compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, allowing for its metabolism and excretion. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of reactive intermediates formed during its metabolism, which can damage cellular structures and impair organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidative degradation. The compound is initially oxidized by dioxygenase enzymes to form catechol derivatives, which are further processed through ortho- or meta-cleavage pathways. These pathways involve the action of various enzymes, including dehydrogenases and hydrolases, which facilitate the conversion of intermediates into central metabolites that enter the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake of the compound into cells, where it can undergo metabolic processing. The localization and accumulation of this compound within cellular compartments are influenced by its chemical properties and the presence of transport proteins that mediate its movement across membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in its metabolism. The compound may also be directed to specific organelles, such as the mitochondria, where further metabolic processing occurs. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its efficient degradation and assimilation into cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-diethylaniline can be synthesized through the alkylation of aniline with ethyl halides in the presence of a base. One common method involves the reaction of aniline with diethyl sulfate or ethyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or toluene, and the temperature is maintained between 50-100°C .

Industrial Production Methods

In industrial settings, this compound is produced by the alkylation of aniline with ethyl chloride or ethyl bromide in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a continuous flow reactor, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

N,3-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-diethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-diethylaniline is unique due to the presence of the 3-ethyl group, which influences its reactivity and the types of reactions it can undergo. This structural difference makes it distinct from other similar compounds and affects its applications in various fields .

Properties

CAS No.

101415-17-2

Molecular Formula

C10H15N

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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